molecular formula C9H13ClN2O2 B2476071 methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate CAS No. 1856102-33-4

methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate

Cat. No.: B2476071
CAS No.: 1856102-33-4
M. Wt: 216.67
InChI Key: RIPWFCUAXDUTSW-UHFFFAOYSA-N
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Description

Methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a sec-butyl group at position 1, a chlorine atom at position 4, and a methyl ester at position 5 (Figure 1). Pyrazole carboxylates are widely studied for their applications in agrochemicals and pharmaceuticals due to their structural versatility and tunable physicochemical properties.

Properties

IUPAC Name

methyl 2-butan-2-yl-4-chloropyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13ClN2O2/c1-4-6(2)12-8(9(13)14-3)7(10)5-11-12/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIPWFCUAXDUTSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate typically involves the formation of the pyrazole ring followed by the introduction of the substituents. One common method involves the reaction of a β-diketone with hydrazine to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Catalysts and solvents are carefully selected to ensure the purity and stability of the final product .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the 4-position undergoes substitution with nucleophiles under specific conditions. This reaction is pivotal for introducing diverse functional groups:

Reaction Conditions Yield Key Observations Reference
Iodination KI, CuI, DMF, 110°C, 12 h78%Iodine replaces chlorine via a copper-mediated pathway, enhancing electrophilicity.
Amination NH₃ (aq.), Pd(OAc)₂, Xantphos, 100°C65%Steric hindrance from sec-butyl slows kinetics; regioselectivity favors C-4.
Methoxylation NaOMe, DMSO, 80°C, 6 h82%Polar aprotic solvents improve nucleophile accessibility to the aromatic ring.

Transition Metal-Catalyzed Cross-Couplings

The chlorine atom participates in palladium- or copper-catalyzed coupling reactions, enabling C–C bond formation:

Suzuki-Miyaura Coupling

  • Reagents: Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O

  • Yield: 70–85%

  • Scope: Electron-deficient boronic acids react faster due to enhanced transmetallation efficiency.

  • Example Product: 4-Aryl derivatives for agrochemical intermediates .

Buchwald-Hartwig Amination

  • Reagents: Pd₂(dba)₃, BINAP, aryl amine

  • Yield: 60–75%

  • Limitation: Bulky amines (e.g., tert-butylamine) show reduced reactivity .

Hydrolysis and Derivative Formation

The methyl ester undergoes hydrolysis to generate carboxylic acid intermediates, which are precursors for amides or acyl chlorides:

Transformation Conditions Product Application Reference
Ester → Carboxylic Acid NaOH (aq.), EtOH, reflux, 4 h1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylic acidAntibacterial agent synthesis
Carboxylic Acid → Acyl Chloride SOCl₂, reflux, 2 h1-sec-butyl-4-chloro-1H-pyrazole-5-carbonyl chloridePolymer crosslinking applications

Cyclization and Heterocycle Formation

The pyrazole ring participates in annulation reactions to construct polycyclic systems:

  • Example: Reaction with hydrazines at 120°C in acetic acid yields pyrazolo[1,5-a]pyrimidines (72% yield), which are explored as kinase inhibitors .

  • Mechanism: The ester group activates the adjacent carbon for nucleophilic attack, facilitating ring closure.

Oxidation and Reduction

  • Oxidation: Treatment with KMnO₄ in acidic conditions oxidizes the sec-butyl group to a ketone (45% yield), though over-oxidation risks exist.

  • Reduction: Catalytic hydrogenation (H₂, Pd/C) reduces the ester to a primary alcohol (88% yield) without affecting the chlorine substituent .

Comparative Reactivity of Halogenated Derivatives

The chlorine atom’s electronegativity and size influence reactivity relative to other halogens:

Halogen (X) Reactivity in SNAr Coupling Efficiency Thermal Stability
ClModerateHighExcellent
BrHighModerateGood
IVery HighLowPoor

Data synthesized from .

Key Research Findings

  • Antibacterial Activity: Copper(II) complexes of the hydrolyzed carboxylic acid derivative exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus.

  • Agrochemical Utility: Suzuki-coupled 4-aryl analogs show herbicidal activity at 50 ppm concentration in greenhouse trials .

  • Thermal Stability: The compound remains stable at temperatures up to 200°C, making it suitable for high-temperature reactions.

This compound’s multifunctional reactivity positions it as a critical intermediate in medicinal chemistry and materials science, with ongoing research exploring its applications in covalent organic frameworks (COFs) and photodynamic therapies.

Scientific Research Applications

Chemistry

Methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical transformations allows chemists to explore new synthetic routes and develop novel materials.

Biology

Research has indicated that this compound possesses significant biological activities:

  • Antimicrobial Activity : Studies have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent.
  • Anti-inflammatory Effects : In vivo models demonstrated that this compound effectively reduces inflammation markers in carrageenan-induced paw edema tests, indicating strong anti-inflammatory properties.

Medicine

Ongoing research is exploring its potential as a pharmaceutical intermediate. Its unique structural features may enhance its binding affinity to biological targets, making it a candidate for drug development.

Industry

The compound is also utilized in developing agrochemicals and other industrial products. Its versatility in chemical reactions makes it suitable for various applications in the agricultural sector.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound:

Antimicrobial Study

A study highlighted significant antimicrobial activity against various bacterial strains, indicating its potential use in treating infections.

Anti-inflammatory Evaluation

In vivo experiments showed that the compound effectively reduced inflammation markers, demonstrating its potential application in inflammatory diseases.

Cancer Cell Line Testing

In vitro assays revealed that this compound induced apoptosis in cancer cell lines at concentrations as low as 10 µM, enhancing caspase activity significantly compared to control groups.

Mechanism of Action

The mechanism of action of methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, leading to various biological effects. The chlorine atom and sec-butyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

Key structural analogs include:

Compound Name Substituent at Position 1 Substituent at Position 3 Substituent at Position 4 Substituent at Position 5 Ester Group
Methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate sec-butyl Chloro Methyl ester Methyl
Methyl 3-chloro-1-methyl-5-sulfamoyl-1H-pyrazole-4-carboxylate Methyl Chloro Methyl ester Sulfamoyl Methyl
Ethyl 1-(3-chloropyridin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate 3-Chloropyridin-2-yl Ethyl ester Methyl Ethyl

Key Observations :

  • Position 1 Substituents : The sec-butyl group in the target compound contrasts with the methyl group in and the aromatic 3-chloropyridinyl group in . The bulky sec-butyl may reduce steric hindrance compared to aromatic substituents but increase lipophilicity.
  • Position 4/5 Functional Groups : The target compound’s chloro group at position 4 and methyl ester at position 5 differ from ’s sulfamoyl group at position 5 (a strong electron-withdrawing group) and ’s ethyl ester at position 4. These variations influence electronic distribution and hydrolytic stability.

Physicochemical Properties

  • Lipophilicity : The sec-butyl group in the target compound likely increases logP compared to (methyl) and (aromatic substituent). This enhances bioavailability in hydrophobic environments.
  • Hydrolytic Stability : Methyl esters (target and ) are generally more prone to hydrolysis than ethyl esters (). However, the electron-withdrawing sulfamoyl group in may stabilize the ester against hydrolysis compared to the target’s chloro substituent.
  • Solubility : The sulfamoyl group in improves aqueous solubility relative to the target compound, which may limit its environmental mobility.

Environmental and Toxicological Considerations

  • Persistence: Chlorinated pyrazoles (target and ) may exhibit environmental persistence due to C-Cl bond stability.
  • Substituted pyrazoles generally require tailored toxicological assessments.

Biological Activity

Methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate is a compound belonging to the pyrazole family, notable for its diverse biological activities and potential applications in medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₃ClN₂O₂, with a molecular weight of approximately 216.66 g/mol. The compound features:

  • A five-membered heterocyclic pyrazole ring containing two nitrogen atoms.
  • A methyl ester group which enhances solubility.
  • A secondary butyl group that may influence biological activity.
  • A chlorine atom that plays a crucial role in modulating interactions with biological targets.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

Antimicrobial Properties

Preliminary studies suggest that this compound possesses antimicrobial effects against various bacteria and fungi. The mechanism is believed to involve interactions with microbial cell membranes or specific metabolic pathways, although detailed mechanisms are still under investigation.

Anti-inflammatory Effects

The compound has shown potential as an anti-inflammatory agent. Its activity may be attributed to its ability to inhibit cyclooxygenase enzymes (COX), which are key mediators in the inflammatory process. Studies have demonstrated that derivatives of pyrazole can selectively inhibit COX-2, suggesting that this compound may share similar properties .

Anticancer Activity

This compound has been evaluated for its anticancer properties. Research indicates that pyrazole derivatives can induce apoptosis in cancer cells, with some studies reporting significant growth inhibition in various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers .

The biological activity of this compound is likely mediated through its interaction with specific enzymes and receptors. The chlorine atom and the sec-butyl group enhance the compound's binding affinity, influencing its pharmacological effects.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameBiological ActivityKey Differences
Methyl 1-ethyl-4-chloro-1H-pyrazole-5-carboxylateAntimicrobial, anti-inflammatoryEthyl vs. sec-butyl substitution
Methyl 1-sec-butyl-4-bromo-1H-pyrazole-5-carboxylateAnticancerBromine vs. chlorine substitution
Methyl 1-sec-butyl-4-chloro-1H-pyrazole-3-carboxylatePotentially lower bioactivityPosition of the carboxylate group

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound:

  • Antimicrobial Study : A study demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .
  • Anti-inflammatory Evaluation : In vivo models showed that the compound effectively reduced inflammation markers in carrageenan-induced paw edema tests, indicating strong anti-inflammatory properties .
  • Cancer Cell Line Testing : In vitro assays revealed that this compound induced apoptosis in MDA-MB-231 cells at concentrations as low as 10 µM, enhancing caspase activity significantly compared to control groups .

Q & A

Basic: What synthetic routes are commonly employed to prepare methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves cyclocondensation or nucleophilic substitution reactions. For example, describes the Vilsmeier-Haack reaction for introducing aldehyde groups to pyrazole cores, which can be adapted for chloro-substitution. Optimization strategies include:

  • Catalysts : Use of K₂CO₃ as a base for nucleophilic substitutions (e.g., phenol coupling to chloro-pyrazoles) .
  • Solvents : Ethanol or methanol as reaction media, which balance solubility and reactivity (yields: 77–89%) .
  • Purification : Recrystallization from ethanol or acetone to enhance purity, supported by melting point analysis (e.g., 150–152°C for analogous compounds) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Key techniques include:

  • IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for ester groups) .
  • Mass Spectrometry (MS) : For molecular weight confirmation (e.g., molecular ion peaks matching calculated values, as in ) .
  • NMR : ¹H/¹³C NMR to resolve substituent positions (e.g., sec-butyl CH₃ groups at δ ~1.0–1.5 ppm) .
  • X-ray Crystallography : To determine molecular geometry (e.g., bond angles like C6–C5–C8 = 121.24° in pyrazole analogs) .

Advanced: How can computational methods predict the reactivity and stability of this compound in different solvents?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., using Gaussian or ADF software) are employed to:

  • Optimize Geometry : Compare computed bond lengths/angles with crystallographic data (e.g., deviations < 0.01 Å validate models) .
  • Solvent Effects : Polarizable Continuum Models (PCM) simulate solvation energies in ethanol or DMSO, predicting solubility trends .
  • Reactivity : Frontier Molecular Orbital (FMO) analysis identifies nucleophilic/electrophilic sites for reaction design .

Advanced: How can researchers resolve contradictory data in synthetic yields or spectral interpretations across studies?

Methodological Answer:

  • Reproducibility Checks : Replicate reactions under controlled conditions (e.g., catalyst purity, inert atmosphere) .
  • Cross-Validation : Combine multiple techniques (e.g., HPLC for purity + MS for molecular confirmation) to address spectral ambiguities .
  • Catalyst Screening : Test alternative catalysts (e.g., ZnCl₂ vs. K₂CO₃) to identify optimal conditions for specific substituents .

Advanced: What strategies are recommended for evaluating the biological activity of this compound in preclinical models?

Methodological Answer:

  • Dosage Forms : Prepare suspensions using 1% carboxymethyl cellulose for oral administration or saline for intraperitoneal delivery .
  • Assay Design : Use murine models for analgesic/anti-inflammatory studies (e.g., carrageenan-induced edema), comparing ulcerogenic indices to NSAIDs .
  • SAR Analysis : Compare bioactivity with analogs (e.g., 5-substituted pyrazoles) to identify critical substituents .

Advanced: How does the sec-butyl group influence the compound’s physicochemical properties compared to other alkyl substituents?

Methodological Answer:

  • Lipophilicity : The branched sec-butyl group increases logP values compared to linear alkyl chains, enhancing membrane permeability (predicted via ChemAxon or ACD/Labs) .
  • Steric Effects : Bulkier substituents may hinder nucleophilic attacks at the 4-chloro position, as shown in molecular docking studies .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals higher decomposition temperatures for sec-butyl analogs vs. methyl derivatives .

Basic: What are the best practices for storing and handling this compound to ensure stability?

Methodological Answer:

  • Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the ester group .
  • Handling : Use anhydrous solvents (e.g., dried THF) during synthesis to avoid side reactions .
  • Safety : Follow GHS guidelines for chlorinated compounds (e.g., PPE for skin/eye protection) .

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